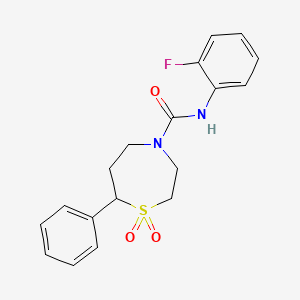

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide

Description

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide is a thiazepane-derived sulfone-carboxamide compound characterized by a seven-membered 1,4-thiazepane ring system fused with a phenyl group at the 7-position and a carboxamide moiety substituted with a 2-fluorophenyl group.

The compound’s fluorophenyl substituent may confer improved lipophilicity and bioavailability, while the sulfone groups could influence electronic properties and intermolecular interactions, as observed in similar sulfonamide derivatives .

Properties

IUPAC Name |

N-(2-fluorophenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(25(23,24)13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKMPYNCBWKOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a thiazepane ring through the condensation of a suitable amine with a thioamide

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide has been investigated for its pharmacological properties. Preliminary studies indicate that compounds with similar structures exhibit interactions with various biological targets, including enzymes and receptors involved in disease pathways.

- Antimicrobial Activity : Research has shown that thiazepane derivatives can possess significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This suggests potential for development as an antibacterial agent.

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways.

2. Organic Synthesis

The compound's unique chemical structure allows it to serve as a versatile building block in organic synthesis. The thiazepane ring can undergo various chemical reactions, including:

- Nucleophilic Substitution : The thiazepane ring can participate in nucleophilic substitutions due to the presence of functional groups.

- Electrophilic Aromatic Substitution : The difluorophenyl moiety enhances reactivity in electrophilic aromatic substitution reactions.

These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and materials science.

Case Studies

Several studies have highlighted the applications of thiazepane derivatives similar to this compound:

- Study on Antimicrobial Properties : A comparative study evaluated various thiazepane derivatives against common bacterial strains. The results indicated that certain modifications to the phenyl groups could enhance antibacterial activity significantly.

- Investigation into Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of thiazepane derivatives. It was found that specific compounds could reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and fluorophenyl-containing heterocycles synthesized in . Key comparisons include:

Key Observations:

- Sulfone vs.

- Fluorophenyl Substitution: Unlike the 2,4-difluorophenyl groups in ’s compounds, the target compound’s mono-fluorinated aryl group may reduce steric hindrance while maintaining electron-withdrawing effects critical for receptor binding or solubility .

Pharmacological and Physicochemical Properties (Hypothetical)

- Solubility: The sulfone and carboxamide groups may enhance aqueous solubility compared to non-polar analogs, similar to sulfonamide drugs.

- Metabolic Stability: Fluorination typically reduces metabolic degradation, as seen in fluorinated pharmaceuticals, while sulfones resist oxidative metabolism .

Biological Activity

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide (CAS Number: 2034335-48-1) is a thiazepane derivative with promising biological activity. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on specific cell lines, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 362.4 g/mol. Its structural features include a thiazepane ring and fluorinated phenyl groups, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19FN2O3S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2034335-48-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain kinases related to cancer progression, particularly those in the PI3K/AKT signaling pathway .

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting the activity of PI3Kα, which is crucial for cell proliferation and survival in cancer cells.

- Modulation of Gene Expression : Treatment with this compound significantly alters the expression levels of genes associated with apoptosis (BAD) and cell survival (PI3K, AKT), indicating its role in regulating cellular responses to stress and growth signals .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, studies have focused on its effects on colorectal cancer cell lines such as Caco-2 and HCT-116.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 37.4 | Inhibition of PI3Kα signaling |

| HCT-116 | 8.9 | Induction of apoptosis via BAD expression |

These results indicate that the compound could be a viable candidate for further development as an anticancer agent.

Case Studies

Several case studies have explored the pharmacological potential of thiazepane derivatives similar to this compound. For instance:

- Study on Anticancer Activity : A study reported that compounds structurally related to thiazepanes exhibited significant inhibition against human cancer cell lines by targeting the PI3K/AKT pathway. The findings suggested a strong correlation between structural modifications and enhanced biological activity .

- Mechanistic Insights : Another study utilized computational modeling to predict binding affinities and interactions between thiazepane derivatives and their target proteins. These insights help understand how modifications in chemical structure can lead to variations in biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.